molecular formula CH3I B3066693 Iodomethane-d2 CAS No. 865-43-0

Iodomethane-d2

Cat. No. B3066693
CAS RN: 865-43-0
M. Wt: 143.951 g/mol
InChI Key: INQOMBQAUSQDDS-DICFDUPASA-N
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Description

Iodomethane-d2, also known as CD3I, is a deuterated version of iodomethane. It is related to methane by replacement of one hydrogen atom by an atom of iodine .


Synthesis Analysis

Iodomethane-d2 can be synthesized using various methods . One method involves reaction conditions with hydrogen iodide at 50 - 85°C for 5.5 hours .


Molecular Structure Analysis

The molecular formula of Iodomethane-d2 is CHD2I . It has a molecular weight of 143.95 .


Chemical Reactions Analysis

Iodomethane is an excellent substrate for SN2 substitution reactions . It is sterically open for attack by nucleophiles, and iodide is a good leaving group .


Physical And Chemical Properties Analysis

Iodomethane-d2 is a dense, colorless, volatile liquid . It has a refractive index of 1.5304 (20 °C, D), 1.5293 (21 °C, D) and is miscible with common organic solvents .

Scientific Research Applications

  • Agricultural and Industrial Applications : Iodomethane is primarily used as a pre-plant soil fumigant in agriculture for high-value crops like strawberries and tomatoes. It serves as an alternative to methyl bromide, an ozone-depleting fumigant. Besides agricultural uses, iodomethane has industrial and commercial applications, including in the manufacture of pharmaceuticals, methylation processes, and microscopy (Gargas, Kinzell, & Mileson, 2009).

  • Chemical Research : Iodomethane is used in chemical studies, such as the oxidative addition of iodomethane to specific rhodium complexes. This type of research contributes to a deeper understanding of chemical reactions and mechanisms (Conradie, 2020).

  • Quantitative Analysis in Drug Synthesis : In drug synthesis, iodomethane is involved in the quantitative analysis of dimethyl titanocene, a crucial raw material. Methods like iodometric titration and gas chromatography are used to determine concentrations, highlighting iodomethane's role in analytical chemistry (Vailaya, Wang, Chen, & Huffman, 2001).

  • Surface Chemistry Studies : The surface chemistry of iodomethane on various metal alloys is a significant area of research. Studies involve analyzing how iodomethane interacts with surfaces at the molecular level, providing insights crucial for material science and engineering (Wang, Gao, & Tysoe, 2005).

  • Environmental Applications : Iodomethane plays a role in environmental science, particularly in the study of radioactive iodine species, crucial in understanding nuclear waste management and environmental safety (Bučko, Chibani, Paul, Cantrel, & Badawi, 2017).

Mechanism of Action

The Centers for Disease Control and Prevention (CDC) lists inhalation, skin absorption, ingestion, and eye contact as possible exposure routes with target organs of the eyes, skin, respiratory system, and the central nervous system .

Safety and Hazards

Iodomethane-d2 is considered hazardous. It is toxic if swallowed or inhaled, harmful in contact with skin, causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer .

properties

IUPAC Name

dideuterio(iodo)methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3I/c1-2/h1H3/i1D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQOMBQAUSQDDS-DICFDUPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480329
Record name Iodomethane-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.951 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodomethane-d2

CAS RN

865-43-0
Record name Iodomethane-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 865-43-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodomethane-d2
Reactant of Route 2
Iodomethane-d2
Reactant of Route 3
Iodomethane-d2

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